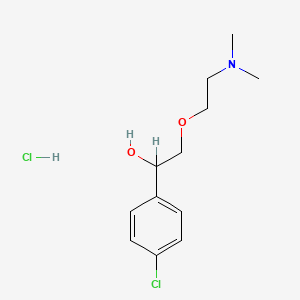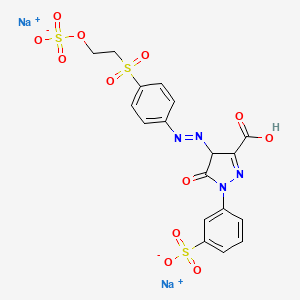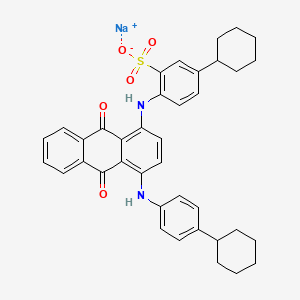
(+)-Macromerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Macromerine is a naturally occurring phenethylamine alkaloid found in certain cacti species. It is structurally related to mescaline, another well-known alkaloid. This compound has been studied for its potential psychoactive properties and its role in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Macromerine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Macromerine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the primary amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(+)-Macromerine has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenethylamine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications for its psychoactive properties.
Industry: Limited use in the synthesis of specialized chemicals.
Mecanismo De Acción
The mechanism of action of (+)-Macromerine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and changes in perception and mood.
Comparación Con Compuestos Similares
(+)-Macromerine is similar to other phenethylamine alkaloids such as:
Mescaline: Both compounds have psychoactive properties and act on serotonin receptors.
3,4,5-Trimethoxyphenethylamine: Shares a similar chemical structure but lacks the psychoactive effects.
Dimethoxyphenethylamine: Another related compound with varying psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological activity and potency.
Propiedades
Número CAS |
33066-27-2 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |
Clave InChI |
YAIPYAQVBZPSSC-SNVBAGLBSA-N |
SMILES isomérico |
CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |
SMILES canónico |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















